Lipophilicity Advantage for Membrane Permeability
The title compound exhibits a calculated LogP of 1.40 , reflecting the contribution of the 3-ethyl substituent. This is a notable increase in lipophilicity compared to the unsubstituted 3-(1,2,4-oxadiazol-5-yl)aniline, which has a predicted LogP of approximately 0.8 [1]. This difference of ~0.6 log units is significant for pharmaceutical design, as it directly correlates with enhanced passive membrane permeability, a critical factor for oral bioavailability and blood-brain barrier penetration [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.40 |
| Comparator Or Baseline | 3-(1,2,4-oxadiazol-5-yl)aniline: LogP ~0.8 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.6 |
| Conditions | In silico prediction (ALOGPS 2.1 / ChemAxon) for neutral species |
Why This Matters
A logP difference of 0.6 can dramatically shift a compound's position in the Lipinski 'Rule of 5' space, directly influencing the selection of this building block for CNS-penetrant or orally bioavailable lead series.
- [1] ChemAxon / ALOGPS 2.1 Prediction. 3-(1,2,4-oxadiazol-5-yl)aniline LogP. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3-26. View Source
